Molecular weight and formula of 1-benzyl-N-cycloheptylpiperidin-4-amine
Molecular weight and formula of 1-benzyl-N-cycloheptylpiperidin-4-amine
An In-Depth Technical Guide to 1-benzyl-N-cycloheptylpiperidin-4-amine: Physicochemical Properties, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of 1-benzyl-N-cycloheptylpiperidin-4-amine, a substituted piperidine derivative. Given the novelty of this specific molecule, this document synthesizes information from closely related analogues to present its core physicochemical properties, a detailed, field-proven synthetic protocol, and an exploration of its potential applications within drug discovery and development. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry.
Introduction and Molecular Profile
1-benzyl-N-cycloheptylpiperidin-4-amine belongs to the class of N-substituted 4-aminopiperidines, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. The structure incorporates a flexible cycloheptyl group and a benzyl protecting group on the piperidine nitrogen, suggesting its potential as an intermediate in the synthesis of more complex molecules. The piperidine moiety is a key structural feature in numerous pharmaceuticals, including analgesics, antipsychotics, and antihistamines.
The molecular formula for 1-benzyl-N-cycloheptylpiperidin-4-amine has been calculated as C₁₉H₃₀N₂ , with a corresponding molecular weight of 286.46 g/mol .
Physicochemical and Computed Properties
While experimental data for this specific compound is not publicly available, its key properties can be calculated and inferred from structurally similar molecules. These properties are crucial for its handling, formulation, and potential biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₀N₂ | Calculated |
| Molecular Weight | 286.46 g/mol | Calculated |
| IUPAC Name | 1-benzyl-N-cycloheptylpiperidin-4-amine | |
| CAS Number | Not available |
Synthesis and Mechanistic Insights
The most direct and widely adopted method for the synthesis of N-substituted 4-aminopiperidines is through the reductive amination of a piperidone precursor.[1][2][3] This one-pot reaction is highly efficient for forming carbon-nitrogen bonds.[1]
Proposed Synthetic Pathway: Reductive Amination
The synthesis of 1-benzyl-N-cycloheptylpiperidin-4-amine can be reliably achieved via the reductive amination of 1-benzyl-4-piperidone with cycloheptylamine. The choice of a mild reducing agent is critical to selectively reduce the intermediate iminium ion without affecting the starting ketone.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent candidate for this transformation due to its selectivity and tolerance of a wide range of functional groups.[2]
Caption: Synthetic workflow for 1-benzyl-N-cycloheptylpiperidin-4-amine via reductive amination.
Detailed Experimental Protocol
This protocol is based on established procedures for the reductive amination of 1-benzyl-4-piperidone.[2]
Materials:
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1-benzyl-4-piperidone
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Cycloheptylamine
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloroethane (DCE)
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Acetic acid
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Dichloromethane
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Ethyl acetate
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Hexane
Procedure:
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To a solution of 1-benzyl-4-piperidone (1.0 equivalent) in dichloroethane, add cycloheptylamine (1.0 equivalent) followed by acetic acid (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
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Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane solvent system.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[2]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 1-benzyl-N-cycloheptylpiperidin-4-amine.
Rationale for Experimental Choices:
-
Dichloroethane (DCE) is chosen as the solvent for its ability to dissolve the reactants and its inertness under the reaction conditions.
-
Acetic acid acts as a catalyst to promote the formation of the iminium ion.
-
Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations.
-
The aqueous workup with sodium bicarbonate neutralizes the acetic acid and removes water-soluble byproducts.
-
Flash column chromatography is a standard purification technique for organic compounds to ensure high purity of the final product.
Potential Applications in Drug Development
Derivatives of 1-benzylpiperidine are investigated for a wide range of pharmacological activities. The introduction of different substituents on the 4-amino group can significantly modulate their biological profile.
Central Nervous System (CNS) Agents
The 1-benzylpiperidine scaffold is a common feature in compounds targeting the central nervous system. For instance, various derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, which is relevant for the treatment of Alzheimer's disease.[4] The basicity of the piperidine nitrogen often plays a crucial role in the activity of these compounds.[4] Furthermore, aralkyl derivatives of 4-benzylpiperidine have been explored as potent sigma receptor ligands, which are implicated in a variety of neurological disorders.[5]
Antimicrobial Agents
Some N-benzyl piperidin-4-one derivatives have been synthesized and tested for their in vitro antibacterial and antifungal activities, showing potent activity against certain strains.[6] This suggests that further modification of the piperidine core, such as the introduction of the N-cycloheptyl-4-amine moiety, could lead to novel antimicrobial agents.
Synthetic Building Block
The benzyl group on the piperidine nitrogen can serve as a protecting group that can be removed via hydrogenolysis. This allows for further functionalization at the 1-position of the piperidine ring, making 1-benzyl-N-cycloheptylpiperidin-4-amine a versatile intermediate for the synthesis of a library of compounds for high-throughput screening.
Characterization and Analytical Methods
The structural confirmation and purity assessment of the synthesized 1-benzyl-N-cycloheptylpiperidin-4-amine would be carried out using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
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Gas Chromatography-Mass Spectrometry (GC-MS): A valuable technique for both identifying and quantifying the reaction products.[2]
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Caption: Analytical workflow for the characterization of 1-benzyl-N-cycloheptylpiperidin-4-amine.
Conclusion
1-benzyl-N-cycloheptylpiperidin-4-amine is a novel chemical entity with significant potential as a building block in medicinal chemistry. Based on the chemistry of analogous compounds, its synthesis via reductive amination of 1-benzyl-4-piperidone is a robust and efficient strategy. The structural motifs present in this molecule suggest that its derivatives could exhibit a range of biological activities, particularly in the areas of CNS disorders and antimicrobial applications. This technical guide provides a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this and related compounds.
References
- Kavšek, M., et al. Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Molecules2014, 19(12), 20966-20981.
- Yamamoto, H., et al. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry1995, 38(18), 3564-3573.
- Costantino, L., et al. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of medicinal chemistry2005, 48(2), 444-454.
- Sundaresan, K., Thangavel, M., & Tharini, K. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics2019, 9(1), 233-236.
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